molecular formula C16H18N2S B1274357 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 884497-30-7

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No.: B1274357
CAS No.: 884497-30-7
M. Wt: 270.4 g/mol
InChI Key: JTLRHJQWMVNWFI-UHFFFAOYSA-N
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Description

Historical Context of Thiophene Chemistry

The discovery of thiophene fundamentally transformed our understanding of aromatic heterocyclic compounds and established the foundation for an entire class of sulfur-containing organic molecules. Thiophene was first identified by Viktor Meyer in 1882 as a contaminant in benzene, marking a pivotal moment in heterocyclic chemistry. The discovery occurred through a serendipitous observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, a reaction that had long been attributed to benzene itself. Meyer's meticulous investigation revealed that thiophene was the actual substance responsible for this characteristic blue indophenin formation, fundamentally altering the scientific understanding of this chemical transformation.

The historical significance of thiophene extends beyond its initial discovery to encompass its role in establishing principles of aromatic heterocyclic chemistry. The compound demonstrated that aromatic character could be maintained in five-membered rings containing heteroatoms, challenging prevailing theories about aromaticity that were primarily based on benzene derivatives. This discovery opened new avenues for synthetic organic chemistry and provided insights into the electronic nature of aromatic systems containing sulfur atoms.

The etymological origins of thiophene reflect its fundamental chemical nature, derived from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear. This nomenclature captures the essence of the compound's discovery process and its distinctive chemical behavior that distinguished it from other aromatic systems. The historical development of thiophene chemistry subsequently led to extensive research into substituted thiophene derivatives, culminating in the sophisticated molecular architectures observed in contemporary thiophene-based compounds.

Early synthetic methodologies for thiophene derivatives established foundational principles that continue to influence modern synthetic approaches. The Paal-Knorr thiophene synthesis, developed shortly after Meyer's discovery, provided the first systematic approach to constructing thiophene rings from 1,4-dicarbonyl precursors. This synthetic methodology demonstrated the fundamental reactivity patterns that would later be exploited in the development of complex substituted thiophenes, including compounds such as 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile.

Significance of Thiophene Derivatives in Chemical Research

Thiophene derivatives occupy a privileged position in chemical research due to their exceptional structural versatility and diverse applications across multiple scientific disciplines. The heterocyclic scaffold provides a stable aromatic platform that readily accommodates various substitution patterns, enabling the synthesis of compounds with tailored properties for specific applications. This structural flexibility has made thiophene derivatives indispensable in medicinal chemistry, materials science, and electronic device applications.

The aromatic character of thiophene, which follows the 4n+2 pi electron rule with six pi electrons distributed across the five-membered ring, provides chemical stability while maintaining reactive sites for further functionalization. The sulfur atom contributes two electrons to the aromatic sextet while retaining lone pairs that can participate in various chemical interactions. This electronic configuration creates a unique balance between stability and reactivity that distinguishes thiophene derivatives from other heterocyclic systems.

In contemporary chemical research, thiophene derivatives have demonstrated remarkable pharmacological potential across numerous therapeutic areas. Recent investigations have revealed thiophene-containing compounds with antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anti-cancer activities. The broad spectrum of biological activities exhibited by thiophene derivatives reflects the fundamental importance of this heterocyclic scaffold in drug discovery and development.

The structural characteristics of thiophene derivatives also make them valuable in materials science applications, particularly in the development of organic electronic devices. Thiophene-based conjugated polymers have shown exceptional optical and conductive properties, leading to their widespread use in electronic and optoelectronic applications. The ability to fine-tune the electronic properties of thiophene derivatives through strategic substitution has enabled the development of materials with specific band gaps and charge transport characteristics.

Recent advances in thiophene chemistry have focused on developing more efficient synthetic methodologies that provide access to complex substituted derivatives with enhanced properties. Multicomponent reactions and one-pot synthetic approaches have streamlined the preparation of thiophene derivatives, reducing synthetic complexity while improving overall efficiency. These methodological advances have facilitated the exploration of previously inaccessible chemical space within thiophene derivative libraries.

Molecular Identity and Classification of this compound

This compound represents a sophisticated example of multi-substituted thiophene architecture, incorporating functional groups that significantly influence its chemical and physical properties. The compound features a thiophene ring system with four distinct substituents positioned at specific locations that optimize both electronic and steric interactions. This substitution pattern creates a complex molecular framework that combines aromatic stability with functional group diversity.

The molecular structure contains several key functional components that define its chemical identity and potential applications. The amino group positioned at the 2-position of the thiophene ring provides nucleophilic reactivity and hydrogen bonding capability, while the nitrile group at the 3-position introduces electron-withdrawing character and additional coordination sites. The methyl substituent at the 5-position contributes to steric bulk and electronic donation, while the 4-sec-butylphenyl group at the 4-position significantly increases molecular complexity and lipophilicity.

The stereochemical considerations of this compound arise primarily from the sec-butyl substituent on the phenyl ring, which introduces a chiral center that can exist in either R or S configuration. This structural feature adds an additional layer of complexity to the compound's chemical behavior and potential biological activity, as different stereoisomers may exhibit distinct pharmacological profiles.

The aromatic system within this compound encompasses both the central thiophene ring and the pendant phenyl group, creating an extended conjugated system that influences the compound's electronic properties. The interaction between these aromatic components affects the overall electron distribution and reactivity patterns, particularly in relation to electrophilic aromatic substitution reactions and coordination chemistry applications.

Table 1: Structural Components of this compound

Position Substituent Functional Group Type Electronic Effect
2 Amino group Primary amine Electron donating, nucleophilic
3 Nitrile group Cyano function Electron withdrawing
4 4-sec-butylphenyl Aromatic substituent Bulky, lipophilic
5 Methyl group Alkyl substituent Electron donating, steric

The molecular architecture of this compound positions it within the broader class of aminothiophene derivatives, which have shown particular promise in medicinal chemistry applications. The specific substitution pattern creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the amino group, pi-stacking interactions via the aromatic systems, and hydrophobic interactions through the alkyl components.

Chemical Registry Information and Nomenclature

The systematic identification and nomenclature of this compound follows established chemical registry protocols that ensure unambiguous molecular identification across scientific databases and literature. The compound is officially registered under Chemical Abstracts Service number 884497-30-7, which serves as its unique identifier in chemical databases worldwide. This registry number provides a standardized reference point that facilitates literature searches and chemical procurement processes.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern through systematic naming conventions. The base name derives from the thiophene parent structure, with positional descriptors indicating the location and nature of each substituent group. Alternative nomenclature systems, including simplified molecular input line entry system representations, provide additional methods for chemical identification and database searching.

Table 2: Registry and Identification Information for this compound

Registry Type Identifier
Chemical Abstracts Service Number 884497-30-7
Molecular Formula C₁₆H₁₈N₂S
Molecular Weight 270.4 g/mol
International Chemical Identifier Key JTLRHJQWMVNWFI-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC(C)c1ccc(cc1)c1c(C)sc(c1C#N)N

The molecular formula C₁₆H₁₈N₂S encapsulates the atomic composition of this compound, indicating the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. This empirical formula provides essential information for analytical chemistry applications, including mass spectrometry analysis and elemental composition verification.

The systematic nomenclature alternatives for this compound include various descriptive approaches that emphasize different structural features. The International Union of Pure and Applied Chemistry name "2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile" provides a comprehensive description of the substitution pattern, while simplified names such as "2-amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile" offer alternative formatting approaches.

Database identifiers beyond the Chemical Abstracts Service number include entries in specialized chemical databases such as PubChem, which assigns the compound identifier 3855540. These multiple database entries ensure comprehensive coverage across different chemical information systems and facilitate cross-referencing between various scientific resources. The compound also appears in commercial chemical catalogs under product-specific identifiers that enable procurement for research applications.

The nomenclature system for this compound reflects the systematic approach required for complex substituted heterocycles, where each substituent must be clearly identified and positioned. This comprehensive naming system ensures that researchers can unambiguously identify and communicate about this specific molecular structure across different scientific contexts and applications.

Properties

IUPAC Name

2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-4-10(2)12-5-7-13(8-6-12)15-11(3)19-16(18)14(15)9-17/h5-8,10H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRHJQWMVNWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397391
Record name 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-30-7
Record name 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a cornerstone for constructing 2-aminothiophene-3-carbonitrile scaffolds. This method involves the condensation of ketones, malononitrile, and elemental sulfur under basic conditions.

Key Steps and Conditions

  • Formation of the Thiophene Core :

    • A mixture of 4-sec-butylacetophenone, malononitrile, and sulfur is reacted in dimethylformamide (DMF) with triethylamine as a base.
    • Reaction Conditions : 5–20°C for 4–6 hours, followed by warming to room temperature.
    • Yield : ~70–85% after purification.
  • Optimization for Steric Hindrance :

    • The bulky sec-butyl group necessitates longer reaction times (up to 24 hours) and elevated temperatures (60–80°C) in polar aprotic solvents like tetrahydrofuran (THF).
Table 1: Representative Gewald Reaction Parameters
Starting Ketone Base Solvent Temp (°C) Time (h) Yield (%) Source
4-sec-Butylacetophenone Et₃N DMF 20 6 82
4-sec-Butylacetophenone NaHCO₃ THF/H₂O 60 24 78

Multi-Component Cyclization Approaches

Multi-component reactions (MCRs) enable efficient one-pot synthesis by combining precursors such as aldehydes, nitriles, and sulfur donors.

Copper-Mediated Radical Coupling

  • Methodology : Azo compounds like azobis(isobutyronitrile) (AIBN) generate cyanoalkyl radicals, which undergo copper-catalyzed coupling with thiophene intermediates.
  • Conditions :
    • Cu(OAc)₂ (2.0 equiv) in DMF at 100°C for 2–4 hours.
    • Yield : 55–77% for analogous thiophene derivatives.
Table 2: Radical Coupling Performance
Azo Compound Catalyst Temp (°C) Time (h) Yield (%) Source
AIBN Cu(OAc)₂ 100 3 68

Cyclization of Nitrile Precursors

Cyclization strategies often employ intramolecular reactions to form the thiophene ring while introducing the sec-butylphenyl group.

Friedel-Crafts Alkylation Followed by Cyclization

  • Friedel-Crafts Introduction of sec-Butylphenyl :
    • Thiophene-3-carbonitrile is alkylated using sec-butylbenzene and AlCl₃ in dichloromethane.
  • Amine Group Installation :
    • The nitrile intermediate is treated with NH₃ in ethanol under reflux to yield the 2-amino derivative.
Table 3: Cyclization Reaction Data
Step Reagents Solvent Temp (°C) Yield (%) Source
Alkylation AlCl₃, sec-C₄H₉Ph CH₂Cl₂ 25 65
Amination NH₃ (g) EtOH 80 88

Alternative Functionalization Routes

Suzuki-Miyaura Cross-Coupling

  • Application : Coupling 4-bromo-5-methylthiophene-3-carbonitrile with 4-sec-butylphenylboronic acid using Pd(PPh₃)₄.
  • Conditions :
    • K₂CO₃, dioxane/H₂O, 90°C for 12 hours.
    • Yield : ~60% (extrapolated from analogous reactions).

Nitrile Hydrolysis and Reductive Amination

  • Limitations : Low efficiency due to steric hindrance from the sec-butyl group.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile include:

  • 2-Amino-4-sec-butylphenol
  • 2,4-Di-sec-butylphenol
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure

Biological Activity

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile (CAS Number: 884497-30-7) is an organic compound characterized by a thiophene ring with various substituents, including an amino group, a sec-butylphenyl group, a methyl group, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula for this compound is C16H18N2SC_{16}H_{18}N_{2}S, with a molecular weight of approximately 270.3925 g/mol. The compound's structure allows for diverse chemical interactions, making it a valuable candidate for further biological evaluation.

Property Value
Molecular FormulaC₁₆H₁₈N₂S
Molecular Weight270.3925 g/mol
CAS Number884497-30-7
IUPAC Name2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure facilitates binding to these molecular targets, potentially modulating their activity and leading to various physiological effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its anti-inflammatory and analgesic properties. In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : A study published in Molecules evaluated the anti-inflammatory effects of various thiophene derivatives, including this compound. Results showed a marked reduction in cytokine levels in treated cell lines compared to controls, suggesting significant anti-inflammatory properties .
  • Antimicrobial Properties : In another investigation, the compound exhibited antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity Remarks
2-Amino-4-sec-butylphenolModerate anti-inflammatory effectsLess potent than the target compound
N-(4-sec-butylphenyl)-4-ethoxybenzamideAnticancer propertiesDifferent mechanism of action
2,4-Di-sec-butylphenolAntioxidant propertiesSimilar structure but different activity

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via the Gewald reaction , a two-step condensation of sulfur, an α-methylene carbonyl compound, and a nitrile derivative. For this specific structure:
  • Step 1 : React 4-sec-butylbenzaldehyde with a methyl-substituted thiophene precursor in the presence of elemental sulfur and a base (e.g., potassium carbonate) in ethanol at 80–90°C for 6–8 hours .
  • Step 2 : Introduce the amino and carbonitrile groups via nucleophilic substitution or condensation with cyanoacetamide under acidic conditions (e.g., glacial acetic acid) .
    Key Considerations :
  • Purity (>95%) is achieved through recrystallization in ethanol/water mixtures.
  • Reaction yields (~60–70%) depend on stoichiometric control of the sec-butylphenyl precursor .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Amino group : A broad singlet at δ 5.8–6.2 ppm (¹H) and δ 165–170 ppm (¹³C) .
  • Thiophene ring : Protons resonate at δ 6.9–7.3 ppm (¹H), with carbons at δ 120–135 ppm (¹³C) .
  • IR : Stretching vibrations at 2200–2250 cm⁻¹ (C≡N), 3350–3450 cm⁻¹ (N–H), and 1600–1650 cm⁻¹ (C=C thiophene) confirm functional groups .
  • Validation : Cross-reference spectral data with DFT-calculated vibrational frequencies to resolve ambiguities .

Q. What crystallographic strategies are recommended for resolving the compound’s solid-state structure?

  • Methodological Answer : Use single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement):
  • Grow crystals via slow evaporation of a dichloromethane/hexane solution.
  • Collect data at 296 K (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL achieves R-factors < 0.05 .
  • Analyze puckering parameters (Cremer-Pople coordinates) to confirm thiophene ring non-planarity .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess nucleophilic/electrophilic sites .
  • Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., amino group) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior.

Q. How to resolve contradictions in experimental vs. computational bond-length data for the thiophene ring?

  • Methodological Answer :
  • Case Study : X-ray data may show a C–S bond length of 1.70–1.72 Å, while DFT predicts 1.68–1.70 Å.
  • Resolution :

Validate computational parameters (basis set, dispersion corrections).

Check for crystal packing effects (e.g., π-stacking) that distort bond lengths .

Use Hirshfeld Surface Analysis to quantify intermolecular interactions influencing geometry .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Methodological Answer :
  • Structural Modifications :
  • Replace the sec-butyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Introduce a sulfonamide group at the 3-position to improve solubility and pharmacokinetics .
  • In Vitro Assays :
  • Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Validate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) .

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1%). Retention time ~8.2 min .
  • Elemental Analysis : Discrepancies may arise from hygroscopicity or incomplete combustion. Dry samples at 100°C for 24 hours before analysis .
  • Cross-Validation : Combine with mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ at m/z 299.1) .

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